molecular formula C10H20N2 B1286396 Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1R,2R)- CAS No. 885677-92-9

Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1R,2R)-

Cat. No.: B1286396
CAS No.: 885677-92-9
M. Wt: 168.28 g/mol
InChI Key: FLEFKPPJPOWCSZ-NXEZZACHSA-N
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Description

Properties

IUPAC Name

(1R,2R)-2-pyrrolidin-1-ylcyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c11-9-5-1-2-6-10(9)12-7-3-4-8-12/h9-10H,1-8,11H2/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLEFKPPJPOWCSZ-NXEZZACHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)N)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90559259
Record name (1R,2R)-2-(Pyrrolidin-1-yl)cyclohexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90559259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885677-92-9
Record name (1R,2R)-2-(1-Pyrrolidinyl)cyclohexanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885677-92-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R,2R)-2-(Pyrrolidin-1-yl)cyclohexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90559259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Detailed Multi-Step Synthesis Example

A representative synthesis from cyclohexene oxide involves the following steps:

Step Reagents/Conditions Description Yield/Notes
1 Cyclohexene oxide + pyrrolidine, ethanol, heat (18 h) Nucleophilic ring opening to amino alcohol intermediate Moderate to high yield
2 Methanesulfonyl chloride (MsCl), Et3N, diethyl ether, 0–20 °C Mesylation of hydroxyl group to form mesylate High yield, mild conditions
3 Aqueous NH3, diethyl ether, 16 h, 20 °C Nucleophilic substitution to introduce amine High yield, stereochemistry retained
4 Candida antarctica lipase B, 7 h, 28 °C Enzymatic resolution or selective acylation Enhances enantiomeric excess

This sequence ensures the formation of (1S,2S) or (1R,2R) isomers depending on starting materials and conditions.

Research Findings and Stereochemical Control

  • The stereochemistry of the product is critical for biological activity and is controlled by the choice of starting epoxide enantiomer or by chiral catalysts in reductive amination steps.

  • Enzymatic methods provide a green and selective approach to obtain high enantiomeric purity, as demonstrated by Candida antarctica lipase B catalysis.

  • Computational studies (DFT/B3LYP) have been used to optimize the geometry of intermediates and products, confirming the stability of the (1R,2R) configuration and guiding synthetic design.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Stereochemical Outcome Advantages References
Epoxide ring opening Cyclohexene oxide Pyrrolidine, ethanol, MsCl, NH3, lipase (1R,2R) or (1S,2S) isomers High stereoselectivity, scalable
Reductive amination Cyclohexanone derivatives Pyrrolidine, H2/catalyst or hydride Controlled by catalyst Direct amine introduction
Nucleophilic substitution Mesylate/tosylate cyclohexanol Pyrrolidine, base, low temp Retains stereochemistry Mild conditions
Enzymatic resolution Racemic amine mixtures Candida antarctica lipase B Enhances enantiomeric purity Green chemistry, selective

Additional Notes

  • The hydrochloride salt form of (1R,2R)-2-(1-pyrrolidinyl)cyclohexanamine is often prepared for stability and handling, typically by treatment with HCl in suitable solvents.

  • The compound serves as a key intermediate in medicinal chemistry, especially in the synthesis of sigma receptor ligands and other bioactive molecules.

  • Safety and handling protocols must be observed due to the amine functionality and potential toxicity of intermediates.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1R,2R)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction.

Major Products Formed

The major products formed from these reactions include oximes, nitriles, secondary amines, tertiary amines, and various substituted derivatives. These products are often used as intermediates in the synthesis of more complex molecules.

Scientific Research Applications

Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1R,2R)- is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1R,2R)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : (1R,2R)-2-(Pyrrolidin-1-yl)cyclohexanamine
  • CAS Number : 885677-92-9
  • Molecular Formula : C₁₀H₂₀N₂
  • Molecular Weight : 168.28 g/mol
  • Stereochemistry : Two defined stereocenters in the (1R,2R) configuration .

Applications: This compound is a chiral amine intermediate critical in pharmaceutical synthesis. Notably, it is used in the production of vernakalant, an ion channel blocker for atrial fibrillation treatment .

Synthesis: A patented biocatalytic process employs transaminases to convert enantiopure ketones into the target amine. Substrate loadings >10 g/L have been achieved using isopropylamine as the amino donor and DMSO as a co-solvent .

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table compares key attributes of (1R,2R)-2-(1-pyrrolidinyl)cyclohexanamine with related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Synthesis Method Application/Use Reference
(1R,2R)-2-(1-Pyrrolidinyl)cyclohexanamine (Target) C₁₀H₂₀N₂ 168.28 Pyrrolidinyl Transaminase-catalyzed amination Vernakalant intermediate
(1R,2R)-2-(Piperidin-1-yl)cyclohexanamine C₁₁H₂₂N₂ 182.31 Piperidinyl Not specified (likely similar enzymatic) Unreported, potential chiral ligand
(1R,2R)-2-(3,4-Dimethoxyphenethoxy)cyclohexanamine C₁₆H₂₅NO₃ 279.38 3,4-Dimethoxyphenethoxy Transaminase-catalyzed amination Vernakalant precursor
(1R,2R)-2-(Diphenylphosphino)cyclohexylamine C₁₈H₂₂NP 283.35 Diphenylphosphino Traditional organic synthesis Catalysis (e.g., asymmetric hydrogenation)
(1R,2R)-2-(Benzyloxy)cyclohexanamine C₁₃H₁₉NO 205.30 Benzyloxy Barton decarboxylation Chiral building block
(1S,2S)-2-(1-Pyrrolidinyl)cyclohexanamine (Enantiomer) C₁₀H₂₀N₂ 168.28 Pyrrolidinyl Similar enzymatic methods Comparative studies in chiral resolution

Key Differences and Implications

Substituent Effects: The pyrrolidinyl group in the target compound enhances nitrogen basicity and hydrogen-bonding capacity compared to piperidinyl (larger ring) or benzyloxy (electron-rich aromatic) substituents . Phosphino-containing analogues (e.g., diphenylphosphino) are bulkier and used in catalysis, whereas the target amine’s smaller size suits pharmaceutical intermediates .

Stereochemical Considerations :

  • The (1R,2R) configuration is critical for binding efficacy in vernakalant synthesis. The (1S,2S) enantiomer exhibits distinct biological inactivity .

Synthetic Efficiency :

  • Transaminase-based synthesis achieves >50% yield for the target compound, outperforming traditional methods like Barton decarboxylation (~50% yield for benzyloxy analogues) .

Research Findings and Data

Physicochemical Properties

  • Purity : Commercial samples of the target compound are available at 95–97% purity , with pricing ranging from €126/g to €663/g .
  • Solubility: Limited solubility in aqueous media; typically stored at 2–8°C in DMSO or methanol solutions .

Pharmacological Relevance

  • Vernakalant Synthesis : The target amine’s rigid cyclohexane backbone and chiral centers are essential for binding to cardiac ion channels .
  • Comparative Bioactivity : Piperidinyl analogues show reduced binding affinity due to increased steric hindrance, highlighting the pyrrolidinyl group’s optimal size .

Biological Activity

Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1R,2R)- is a compound of significant interest in pharmacological research due to its unique structural properties and biological activities. This article explores its biological activity, including receptor interactions, pharmacodynamic effects, and potential therapeutic applications.

Chemical Structure and Properties

Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1R,2R)- is characterized by a cyclohexane ring substituted with a pyrrolidine moiety. The compound's molecular formula is C11_{11}H18_{18}N, with a molecular weight of approximately 182.31 g/mol. Its stereochemistry plays a crucial role in its biological activity.

Biological Activity Overview

The biological activity of this compound has been primarily studied through its interaction with various receptors and its effects on cellular signaling pathways. Key findings include:

  • Receptor Binding : The compound exhibits high affinity for sigma receptors, which are implicated in various neurological functions. Studies indicate that it binds to sigma receptors with Ki values ranging from 1.3 to 6 nM . This binding profile suggests potential applications in treating neurological disorders.
  • Pharmacological Effects : In vivo studies have demonstrated that the compound can alter motor behaviors in animal models. For instance, microinjection into specific brain areas resulted in dose-dependent changes in head position and circling behavior . Such effects highlight its potential as a neuromodulator.
  • Inhibition of Muscarinic Responses : The compound has been shown to inhibit the stimulation of inositol phosphate production by muscarinic agonists in a dose-dependent manner . This suggests that it may interfere with cholinergic signaling pathways, which could be relevant for conditions like Alzheimer's disease.

Table 1: Biological Activity Summary

Activity Description
Sigma Receptor BindingHigh affinity (Ki = 1.3 - 6 nM)
Motor Behavior AlterationDose-dependent effects observed in animal models
Muscarinic Response InhibitionInhibition of inositol phosphate production by carbachol or oxotremorine-M
Potential Therapeutic ApplicationsNeurological disorders, cholinergic dysfunctions

Case Study 1: Neurological Impact

In a study examining the effects of Cyclohexanamine on motor behavior in rats, researchers found that microinjections into the red nucleus or substantia nigra led to significant alterations in movement patterns. This suggests that the compound may have therapeutic implications for movement disorders such as Parkinson's disease.

Case Study 2: Cholinergic Interaction

Another study focused on the compound's ability to inhibit muscarinic receptor-mediated responses. The results indicated that Cyclohexanamine effectively reduced phosphoinositide turnover in response to cholinergic stimulation, pointing towards its potential utility in managing conditions characterized by cholinergic dysregulation.

Molecular Mechanisms

The biological activity of Cyclohexanamine can be attributed to several molecular mechanisms:

  • Receptor Interactions : The compound's binding to sigma receptors may initiate downstream signaling cascades that influence neuronal excitability and neurotransmitter release.
  • Enzyme Modulation : Similar compounds have been shown to modulate enzyme activity involved in neurotransmitter metabolism, potentially affecting overall neurotransmitter levels and signaling efficacy.
  • Gene Expression Changes : There is evidence suggesting that compounds with similar structures can alter gene expression involved in neuronal function and plasticity.

Q & A

Basic: What are the established synthetic routes for (1R,2R)-2-(1-pyrrolidinyl)cyclohexanamine, and how is stereochemical fidelity ensured?

Answer:
The synthesis typically involves chiral resolution or asymmetric catalysis. For example, (1R,2R)-cyclohexane-1,2-diamine derivatives are synthesized via diastereomeric salt formation using chiral resolving agents like L-(+)-tartaric acid, followed by purification via recrystallization . Stereochemical control is achieved by maintaining strict reaction conditions (e.g., low temperature, inert atmosphere) to prevent racemization. Enantiomeric purity is verified using chiral HPLC or polarimetry, with complementary confirmation via X-ray crystallography to resolve absolute configuration .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR are used to confirm substituent positions and cyclohexane ring conformation. Coupling constants (e.g., 3JHH^3J_{HH}) help deduce axial/equatorial substituent orientations .
  • X-ray Crystallography: Single-crystal diffraction (e.g., Cu-Kα radiation, T = 291 K) resolves bond lengths (e.g., C–N: 1.331–1.498 Å) and hydrogen-bonding networks (N–H⋯Cl, N–H⋯N) critical for supramolecular assembly .
  • Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., C10_{10}H20_{20}N2_2, MW 168.28) and fragmentation patterns .

Advanced: How can researchers address unexpected reaction outcomes, such as failed coordination polymer synthesis, when using this compound?

Answer:
Unexpected products (e.g., hydrochloride salts instead of coordination polymers) require systematic analysis:

  • Mechanistic Probes: Vary reaction solvents (water vs. methanol) and metal ions (Zn2+^{2+}, Cu2+^{2+}) to test ligand-metal affinity .
  • Crystallographic Screening: Identify non-covalent interactions (e.g., N–H⋯Cl) that dominate over metal coordination .
  • Computational Modeling: DFT calculations predict ligand-metal binding energies to guide experimental redesign .

Advanced: What strategies optimize enantiomeric purity in large-scale syntheses of (1R,2R)-configured cyclohexanamine derivatives?

Answer:

  • Dynamic Kinetic Resolution (DKR): Use chiral catalysts (e.g., Ru-BINAP complexes) to invert configuration during synthesis, improving yield and purity .
  • Chromatographic Separation: Simulated moving bed (SMB) chromatography scales enantiomer separation efficiently .
  • In Situ Monitoring: ReactIR or PAT (Process Analytical Technology) tracks stereochemical integrity in real time .

Advanced: How do hydrogen-bonding patterns in crystal structures inform supramolecular applications of this compound?

Answer:

  • Network Analysis: In the title compound’s hydrochloride, N–H⋯Cl (3.158–3.554 Å) and N–H⋯N (2.926 Å) bonds create 3D frameworks, enabling potential use in chiral separations or catalysis .
  • Thermal Stability Studies: TGA/DSC correlates hydrogen-bond strength (shorter bonds = higher melting points) with material robustness .
  • Solvent Effects: Polar solvents (water, methanol) favor ionic interactions, while non-polar solvents promote van der Waals packing .

Basic: What are the primary research applications of (1R,2R)-2-(1-pyrrolidinyl)cyclohexanamine in asymmetric catalysis?

Answer:

  • Chiral Ligand: The pyrrolidinyl group chelates metals (e.g., Zn, Pd) in enantioselective C–C bond formations (e.g., Heck reactions) .
  • Organocatalyst: Facilitates asymmetric Michael additions via H-bonding activation of substrates .
  • Pharmaceutical Intermediates: Used in oxaliplatin analogs; the rigid cyclohexane backbone enhances metabolic stability .

Advanced: How can researchers resolve contradictions in reported hydrogen-bonding motifs across structural studies?

Answer:

  • Database Mining: Compare Cambridge Structural Database (CSD) entries to identify trends (e.g., solvent-dependent N–H⋯Cl vs. N–H⋯O bonds) .
  • Variable-Temperature XRD: Assess thermal motion effects on bond lengths/angles .
  • Neutron Diffraction: Resolve proton positions unambiguously to validate H-bond assignments .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • PPE: Use nitrile gloves, goggles, and fume hoods due to air sensitivity and potential amine toxicity .
  • First Aid: Immediate rinsing for skin/eye contact; administer oxygen if inhaled .
  • Storage: Under argon at –20°C to prevent degradation .

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